molecular formula C11H12F3N B13037131 3,3-Difluoro-2-(4-fluorophenyl)piperidine

3,3-Difluoro-2-(4-fluorophenyl)piperidine

Cat. No.: B13037131
M. Wt: 215.21 g/mol
InChI Key: OJJNMBWVCJVOID-UHFFFAOYSA-N
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Description

3,3-Difluoro-2-(4-fluorophenyl)piperidine is a fluorinated organic compound with the molecular formula C11H12F3N. This compound is characterized by the presence of fluorine atoms, which impart unique chemical and physical properties. Fluorinated compounds are often of interest in various fields due to their enhanced stability, lipophilicity, and bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-2-(4-fluorophenyl)piperidine typically involves the introduction of fluorine atoms into the piperidine ring. One common method is the nucleophilic substitution reaction, where a fluorine-containing reagent reacts with a suitable precursor. For example, the reaction of pentafluoropyridine with sodium azide can yield fluorinated piperidine derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale nucleophilic substitution reactions using efficient fluorinating agents. The process is optimized to ensure high yield and purity, often involving multiple purification steps such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-2-(4-fluorophenyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different fluorinated amines.

    Substitution: Nucleophilic substitution reactions can introduce other functional groups into the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium azide (NaN3) and fluorinating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones, while reduction can produce fluorinated amines.

Scientific Research Applications

3,3-Difluoro-2-(4-fluorophenyl)piperidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in pharmaceuticals due to its enhanced stability and bioavailability.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-2-(4-fluorophenyl)piperidine involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Difluoro-2-(4-fluorophenyl)piperidine is unique due to its specific fluorine substitution pattern, which can influence its chemical reactivity and biological activity. The presence of multiple fluorine atoms can enhance its stability and lipophilicity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C11H12F3N

Molecular Weight

215.21 g/mol

IUPAC Name

3,3-difluoro-2-(4-fluorophenyl)piperidine

InChI

InChI=1S/C11H12F3N/c12-9-4-2-8(3-5-9)10-11(13,14)6-1-7-15-10/h2-5,10,15H,1,6-7H2

InChI Key

OJJNMBWVCJVOID-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(NC1)C2=CC=C(C=C2)F)(F)F

Origin of Product

United States

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